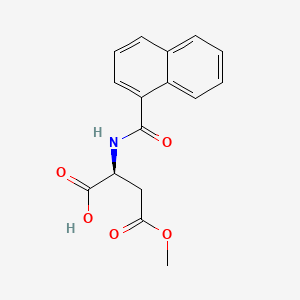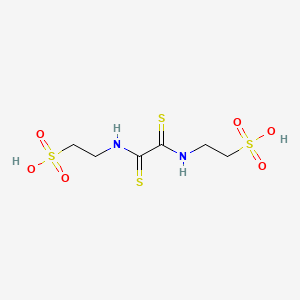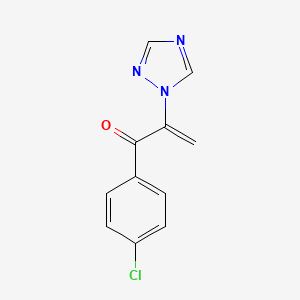
Ethyl chloronitroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl chloronitroacetate is an organic compound with the molecular formula C4H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of both chloro and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Ethyl chloronitroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the selective formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Ethyl chloronitroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl chloronitroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl chloronitroacetate involves its reactivity with various nucleophiles and electrophiles. The presence of both chloro and nitro groups makes it a versatile compound in organic synthesis. The nitro group can act as an electron-withdrawing group, enhancing the electrophilicity of the carbon atom adjacent to the chlorine atom. This facilitates nucleophilic substitution reactions, leading to the formation of various products.
Comparison with Similar Compounds
Ethyl chloronitroacetate can be compared with other similar compounds such as ethyl nitroacetate, chloronitroacetamide, and ethyl chloroacetate . These compounds share similar functional groups but differ in their reactivity and applications. For example:
Ethyl nitroacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Chloronitroacetamide: Contains an amide group, which alters its reactivity and makes it useful in different types of chemical reactions.
Ethyl chloroacetate: Lacks the nitro group, making it less versatile in certain synthetic applications.
This compound’s unique combination of functional groups makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
14011-27-9 |
|---|---|
Molecular Formula |
C4H6ClNO4 |
Molecular Weight |
167.55 g/mol |
IUPAC Name |
ethyl 2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H6ClNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3 |
InChI Key |
FITIJMZLRSVIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


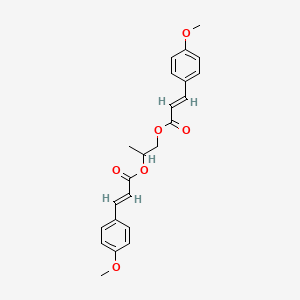



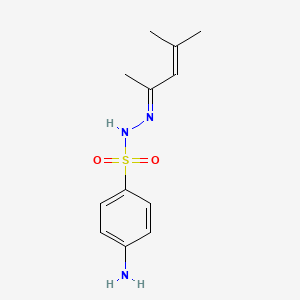
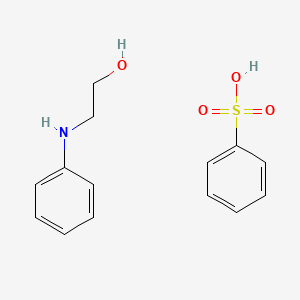
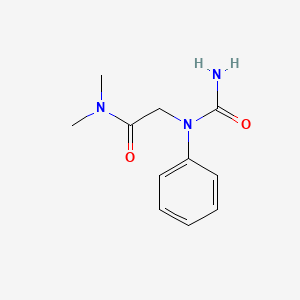
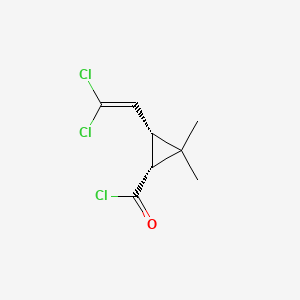
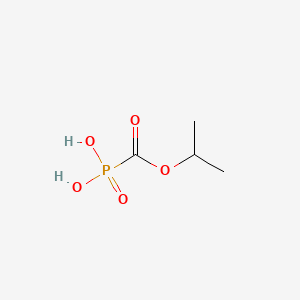
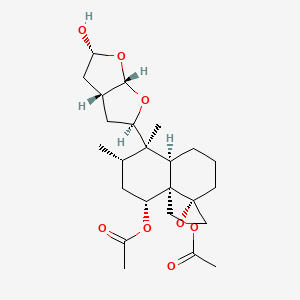
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
